molecular formula C6H5Cl2NO B031475 (2,5-Dichloropyridin-4-yl)methanol CAS No. 866039-42-1

(2,5-Dichloropyridin-4-yl)methanol

Cat. No. B031475
CAS RN: 866039-42-1
M. Wt: 178.01 g/mol
InChI Key: ANEJVRSCWQZIPR-UHFFFAOYSA-N
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Description

(2,5-Dichloropyridin-4-yl)methanol, also known as DCPM, is an organic compound with a molecular formula of C6H6Cl2NO. It is a colorless liquid with a sharp and pungent odor, and is soluble in water and most polar organic solvents. DCPM is a versatile compound that has a variety of uses in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

  • Catalysis and Carbon Dioxide Reduction : A study by Seshadri, Lin, and Bocarsly (1994) found that the pyridinium ion acts as a novel homogeneous catalyst for reducing carbon dioxide to methanol at low overpotentials, achieving up to 30% methanol yield at hydrogenated Pd electrodes (Seshadri, Lin, & Bocarsly, 1994).

  • Synthesis of Pharmaceutical and Agrochemical Compounds : Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful for preparing agrochemicals and medicinal compounds, by reacting N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide (Ghelfi et al., 2003).

  • Organic Synthesis : Poddubnyi, Belen'skii, and Krayushkin (1994) showed a method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from trichloromethylarenes and acylhydrazines in methanol or ethanol in the presence of pyridine (Poddubnyi, Belen'skii, & Krayushkin, 1994).

  • Biotechnology and Drug Synthesis : Xu et al. (2017) explored the whole-cell-catalyzed reduction of 2-benzoylpyridine derivatives in aqueous hydrophilic ionic liquid media, providing a green and enantioselective route for synthesizing new antiallergic drugs (Xu et al., 2017).

  • Materials Science and Magnetic Properties : Zhu and Mikuriya (2008) synthesized a cobalt(II) complex with (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol, which exhibited weak magnetic interactions and formed a 2-dimensional structure (Zhu & Mikuriya, 2008).

  • Photocatalysis and Methylation Studies : Sugiyama et al. (1981) investigated the UV-irradiation of methyl 2-pyridinecarboxylate in methanol, revealing multiple methylation and methoxylation pathways influenced by different acids (Sugiyama et al., 1981).

  • Chemical Kinetics and Nucleophilic Substitution Reactions : Sung et al. (2009) studied the nucleophilic substitution reaction of 4-X-2,6-dinitrochlorobenzene with Y-substituted pyridines in methanol mixtures, providing insights into reaction mechanisms (Sung et al., 2009).

  • Structural and Magnetic Properties of Crystals : Yong, Zhang, and She (2013) reported on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals, showing low magnetic susceptibilities and unusual magnetic behaviors (Yong, Zhang, & She, 2013).

Safety and Hazards

“(2,5-Dichloropyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Relevant Papers

One relevant paper is “Synthesis, crystal structure, and magnetic properties of a cobalt (II) complex with (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol” by Zhicheng Zhu and Masahiro Mikuriya . The paper discusses the preparation of a novel bridging ligand, (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol (I), and its cobalt (II) complex, [Co (I)2 (NCS)2]n (II). The structures of ligand I and complex II were determined by single crystal X-ray analysis .

properties

IUPAC Name

(2,5-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJVRSCWQZIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363199
Record name (2,5-dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866039-42-1
Record name (2,5-dichloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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